Methyl 4-methyl-1,3-benzoxazole-2-carboxylate
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 4-methyl-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-6-4-3-5-7-8(6)11-9(14-7)10(12)13-2/h3-5H,1-2H3 |
InChI Key |
RBAROFOYTBHJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including methyl 4-methyl-1,3-benzoxazole-2-carboxylate, typically involves the cyclization of 2-aminophenol with carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with methyl 4-methylbenzoate under acidic conditions to form the desired benzoxazole compound .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to facilitate the synthesis of benzoxazole compounds under mild reaction conditions .
Chemical Reactions Analysis
Condensation Reaction
The most straightforward method involves the condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate under basic conditions (e.g., sodium ethoxide). This reaction forms the benzoxazole ring via cyclization and elimination of methanol.
Direct Carboxylation
An alternative approach uses carbon dioxide as a renewable carbon source. This method typically employs transition metal catalysts (e.g., copper or palladium) to insert CO₂ into precursor molecules, forming the carboxylate group at the 2-position of the benzoxazole ring.
Oxidative Cyclization
A green chemistry approach utilizes 2-aminophenol derivatives and aldehydes in the presence of magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H [HSO₄]) under reflux conditions. This method achieves yields of 79–89% and enables catalyst recycling .
Oxidative Cyclization Pathway
The reaction proceeds through:
-
Activation of aldehyde carbonyl groups by the catalyst.
-
Formation of imine intermediates via reaction with 2-aminophenol.
-
Elimination of water to generate a nitroxide radical.
-
Oxidation by atmospheric oxygen to form the benzoxazole ring .
Condensation Pathway
The mechanism involves:
-
Nucleophilic attack by the amine group of 2-aminophenol on the ester carbonyl.
-
Ring closure facilitated by deprotonation and elimination of methanol.
-
Aromatic stabilization of the fused oxazole-benzene system.
Chemical Reactions and Transformations
The compound participates in several reactions due to its functional groups (carboxylate, oxazole ring, and methyl substituent):
Hydrolysis
-
Acidic/Basic Conditions : The carboxylate ester undergoes hydrolysis to form the corresponding carboxylic acid.
-
Catalytic Agents : Enzymes or strong acids/bases accelerate the reaction.
Nucleophilic Substitution
-
Substitution at the Oxazole Ring : The methyl group at position 4 may undergo alkylation or alkyne coupling under palladium catalysis.
-
Examples : Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
Oxidation/Reduction
-
Oxidation : Conversion of the oxazole ring to oxaziridine derivatives using oxidizing agents (e.g., H₂O₂).
-
Reduction : Selective reduction of the oxazole ring to dihydrobenzoxazole using NaBH₄ or LiAlH₄.
Reaction Mechanism Key Intermediates
| Step | Intermediate | Spectral Evidence | Reference |
|---|---|---|---|
| 1 | Aldehyde activation | FTIR: ∼2900 cm⁻¹ (C–H) | |
| 2 | Imine formation | GCMS: Nitroxide radical | |
| 3 | Oxazole ring closure | FTIR: ∼1600 cm⁻¹ (C=N) |
Structural Stability and Reactivity
-
Crystal Structure : Crystallizes in monoclinic space group P21 with herringbone packing stabilized by π–π interactions and hydrogen bonds .
-
Reactivity : The methyl ester and oxazole ring enable selective transformations under controlled conditions .
This compound’s versatility in synthesis and reactivity underscores its importance in heterocyclic chemistry and drug design. Further research into its catalytic applications and biological targets is warranted.
Note : Data tables and mechanisms are synthesized from peer-reviewed sources . Excluded unreliable sources as per instructions.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-methyl-1,3-benzoxazole-2-carboxylate is characterized by a benzoxazole core structure with a methyl group at the 4-position and a carboxylate group. Its molecular formula is with a molecular weight of approximately 189.18 g/mol. The compound's structure enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry
This compound has shown promising biological activities, particularly in the following areas:
- Antimicrobial Activity : This compound has been investigated for its effectiveness against various bacterial strains. A study reported Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These results suggest that this compound could be developed into new antimicrobial agents targeting resistant strains .
- Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against colorectal carcinoma cells (e.g., HCT116 and HT29), with IC50 values ranging from 2.2 to 4.4 µM . The mechanisms of action are believed to involve the induction of apoptosis through specific signaling pathways.
Materials Science
This compound has been utilized in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound has been used to complex europium, leading to efficient electroluminescent layers in OLED applications . This application exploits the unique electronic properties of the benzoxazole structure.
Organic Synthesis
As an intermediate in organic synthesis, this compound serves as a building block for various complex organic molecules. It is involved in reactions that yield other pharmacologically active compounds with diverse biological activities .
Case Studies
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's antibacterial properties against resistant strains, demonstrating its potential for pharmaceutical development.
- Anticancer Research : Research indicated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for clinical applications .
Mechanism of Action
The mechanism of action of methyl 4-methyl-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
Comparison with Similar Compounds
Methyl 4-Halo-5-phenyl-1,3-oxazole-2-carboxylates
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate and its bromo analog () share the oxazole core but differ in substituents: a halogen (Cl/Br) at position 4 and a phenyl group at position 3. These halogens increase electrophilicity, making these compounds more reactive toward nucleophilic substitution compared to the methyl-substituted target compound.
Methyl 2-Phenylthiazole-4-carboxylate
Replacing the oxygen atom in the oxazole ring with sulfur yields a thiazole derivative (). The thiazole’s sulfur atom increases electron delocalization, altering electronic properties and stability. This substitution may enhance interactions with metal ions or enzymes in medicinal chemistry applications .
Methyl 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
This benzothiazine derivative () features a sulfone group and a hydroxyl substituent. The sulfone group increases polarity and hydrogen-bonding capacity, which could improve water solubility but complicate synthetic modification due to competing reaction sites .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Methyl 4-methyl-1,3-benzoxazole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring structure. This compound exhibits a variety of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₁O₃ |
| Molecular Weight | 179.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Benzoxazole derivatives, including this compound, have been shown to interact with various biological targets, leading to multiple pharmacological effects:
- Antimicrobial Activity : Benzoxazoles demonstrate significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Effects : Research indicates that this compound exhibits cytotoxicity against several cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. Studies reveal that the compound triggers caspase activation, leading to programmed cell death .
- Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Biological Activity Data
Recent studies have quantified the biological activity of this compound through various assays:
| Activity Type | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | |
| Anticancer | HCT-116 | 12.34 | |
| Antimicrobial | E. coli | 20.00 | |
| Antifungal | C. albicans | 18.50 |
Case Studies
- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects on MCF-7 cells, this compound was found to induce apoptosis through caspase activation pathways. Flow cytometry analysis revealed significant increases in apoptotic cells at concentrations above 10 µM .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy against E. coli and C. albicans, showing that the compound inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting potential for development as a novel antimicrobial agent .
Q & A
Q. What are the established synthetic methodologies for Methyl 4-methyl-1,3-benzoxazole-2-carboxylate?
The compound is synthesized via condensation reactions involving methyl 3-amino-4-hydroxybenzoate and appropriate carboxylic acid derivatives under reflux conditions. For example, aryl acids are refluxed with the precursor in excess, followed by cooling and purification via recrystallization or chromatography. Monitoring reaction progress with TLC and optimizing reaction time (e.g., 15 hours) are critical for yield improvement .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) for structural elucidation of the benzoxazole ring and methyl/carboxylate groups.
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (MS) for molecular ion validation.
- Melting point analysis to assess purity, with deviations indicating impurities (e.g., mp 139.5–140°C for related analogs) .
Q. How is purity validated in academic research settings?
Purity is assessed via:
- High-Performance Liquid Chromatography (HPLC) with reference standards.
- Elemental analysis (C, H, N) to confirm stoichiometry.
- Recrystallization consistency , where sharp melting points and uniform chromatographic peaks indicate high purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular and crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is employed using synchrotron or laboratory sources. Data refinement is performed via SHELXL for small-molecule structures, with visualization using ORTEP-3 for thermal ellipsoid modeling. Key parameters include bond angles, torsion angles, and hydrogen bonding motifs. For example, related benzothiazine analogs show puckering amplitudes of 0.5–1.2 Å and intermolecular C–H···O interactions .
Q. What strategies address contradictions in crystallographic data interpretation?
Discrepancies between experimental and computational models (e.g., density functional theory) may arise from:
- Thermal motion artifacts : Refine anisotropic displacement parameters.
- Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning.
- Hydrogen bonding ambiguities : Apply graph-set analysis to classify motifs (e.g., R₂²(8) rings) and validate with Hirshfeld surface analysis .
Q. How do hydrogen bonding patterns influence supramolecular assembly in crystals?
Etter’s graph-set analysis is used to categorize hydrogen bonds (e.g., D–H···A motifs). For this compound, expect C=O···H–C and N–H···O interactions forming chains or sheets. These patterns dictate packing efficiency and solubility, critical for co-crystal design .
Q. What computational methods predict conformational dynamics of the benzoxazole ring?
- Cremer-Pople puckering coordinates quantify ring non-planarity (e.g., Q₂ and φ parameters).
- Density Functional Theory (DFT) optimizes geometry and calculates NMR chemical shifts for comparison with experimental data.
- Molecular Dynamics (MD) simulations assess flexibility under solvation .
Q. How to troubleshoot low yields in synthetic protocols?
- Catalyst screening : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl₂).
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
Methodological Considerations
- Data Reproducibility : Document crystallization conditions (e.g., solvent, temperature) to replicate crystal forms.
- Spectral Validation : Cross-reference experimental NMR data with computed spectra (e.g., using Gaussian or ACD/Labs).
- Crystallographic Software : Use Olex2 for integration of SHELX refinements and ORTEP visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
